6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-d]pyrimidin-4(5H)-one is a type of pyrimidine derivative. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antibacterial effects .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer properties. For instance, a study demonstrated that certain derivatives exhibited potent antiproliferative activity against various cancer cell lines, including prostate, breast, cervical, and colon cancers, with selective cytotoxicity towards cancer cells over normal cells. The mechanism involves the selective binding of these molecules in the colchicine site of tubulin polymer, highlighting their potential as anticancer agents (Nagaraju et al., 2020). Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which showed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, indicating their potential as therapeutic agents for cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Antifungal Activities
Novel benzothiazole pyrimidine derivatives have been synthesized and assessed for their antimicrobial and antifungal activities. Compounds within this class exhibited excellent in vitro activity against various bacterial and fungal strains, outperforming standard drugs in some cases. This suggests their use in developing new antimicrobial and antifungal therapies (Maddila et al., 2016).
Anti-inflammatory, Analgesic, and Antipyretic Activities
Research has also been conducted on pyrazolone derivatives attached to a pyrimidine moiety, showing significant anti-inflammatory, analgesic, and antipyretic activities. These compounds provide a basis for the development of new therapeutic agents in managing pain, fever, and inflammation (Antre et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
It is known that the compound interacts with its targets, leading to significant antimycobacterial activity . The compound’s interaction with its targets likely results in changes that inhibit the growth or survival of the bacteria.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in mycobacteria, leading to their inhibition or death .
Result of Action
The result of the compound’s action is a significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This suggests that the compound could potentially be developed into an effective antitubercular agent.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that thieno[2,3-d]pyrimidin-4-amine derivatives, which are structurally similar to this compound, have been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis .
Cellular Effects
It is known that similar compounds have shown significant antimycobacterial activity, suggesting that they may influence cell function by disrupting the cellular processes of Mycobacterium tuberculosis .
Molecular Mechanism
Similar compounds have been found to inhibit Cyt-bd, a cytochrome bd oxidase that is an attractive drug target in Mycobacterium tuberculosis . This suggests that 6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may exert its effects at the molecular level by binding to and inhibiting this enzyme .
Properties
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3S/c18-11-9-5-13-16-10(9)14-12(15-11)21-6-7-2-1-3-8(4-7)17(19)20/h1-5H,6H2,(H2,13,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGLRDPFJZWPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.